N3-(3-Methoxybenzyl)-1H-indazole-3,5-diamine
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Overview
Description
N3-(3-Methoxybenzyl)-1H-indazole-3,5-diamine is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3-Methoxybenzyl)-1H-indazole-3,5-diamine typically involves the reaction of 3-methoxybenzylamine with 1H-indazole-3,5-diamine under specific reaction conditions. The process may include steps such as:
Nucleophilic Substitution: The reaction of 3-methoxybenzylamine with a suitable halogenated indazole derivative in the presence of a base.
Cyclization: Formation of the indazole ring through cyclization reactions, often facilitated by catalysts or specific reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N3-(3-Methoxybenzyl)-1H-indazole-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives.
Scientific Research Applications
N3-(3-Methoxybenzyl)-1H-indazole-3,5-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of N3-(3-Methoxybenzyl)-1H-indazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine: Another compound with a similar methoxybenzyl group but different core structure.
N-(2-Hydroxy-3-methoxybenzyl)-N-p-tolylacetamide: A compound with a similar methoxybenzyl group but different functional groups.
Uniqueness
N3-(3-Methoxybenzyl)-1H-indazole-3,5-diamine is unique due to its specific indazole core structure combined with the methoxybenzyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H16N4O |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-N-[(3-methoxyphenyl)methyl]-1H-indazole-3,5-diamine |
InChI |
InChI=1S/C15H16N4O/c1-20-12-4-2-3-10(7-12)9-17-15-13-8-11(16)5-6-14(13)18-19-15/h2-8H,9,16H2,1H3,(H2,17,18,19) |
InChI Key |
DLIZRVBHAGQDNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NNC3=C2C=C(C=C3)N |
Origin of Product |
United States |
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